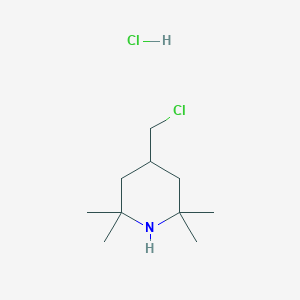
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a chloromethyl group attached to the piperidine ring, which is further substituted with four methyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride typically involves the chloromethylation of 2,2,6,6-tetramethylpiperidine. One common method is the Blanc chloromethylation, which involves the reaction of the piperidine with formaldehyde and hydrogen chloride in the presence of a zinc chloride catalyst . The reaction conditions are usually acidic, and the process is carried out at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and amine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: This compound also contains a chloromethyl group and is used in similar applications, such as in the modification of silica spheres for forensic science.
2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride: Another compound with a chloromethyl group, used in various chemical syntheses.
Uniqueness
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride is unique due to its piperidine ring structure with four methyl groups, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other chloromethyl-containing compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
61171-37-7 |
|---|---|
Molecular Formula |
C10H21Cl2N |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
4-(chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H20ClN.ClH/c1-9(2)5-8(7-11)6-10(3,4)12-9;/h8,12H,5-7H2,1-4H3;1H |
InChI Key |
LUUIAXGUORLTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CCl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















